molecular formula C11H12F3N B12990579 (S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine

(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine

Cat. No.: B12990579
M. Wt: 215.21 g/mol
InChI Key: ZYVYDBKDGZFOOM-JTQLQIEISA-N
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Description

(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Difluoromethyl)-5-fluorobenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 2-(Difluoromethyl)-5-fluorobenzaldehyde is reacted with (S)-pyrrolidine under specific conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the target compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine: The enantiomer of the compound with similar structural properties but different biological activities.

    2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    2-(2-(Difluoromethyl)-5-fluorophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both difluoromethyl and fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(2S)-2-[2-(difluoromethyl)-5-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m0/s1

InChI Key

ZYVYDBKDGZFOOM-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)F)C(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)C(F)F

Origin of Product

United States

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